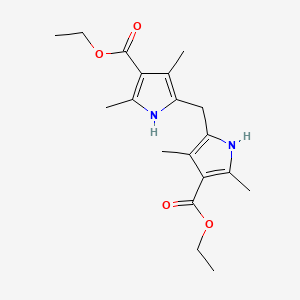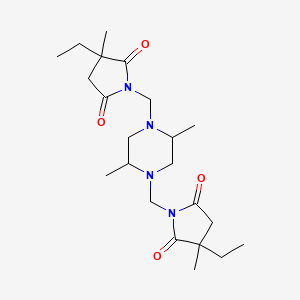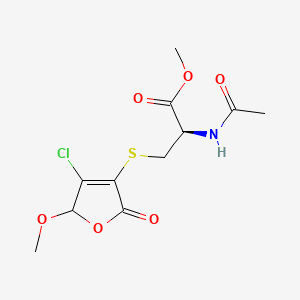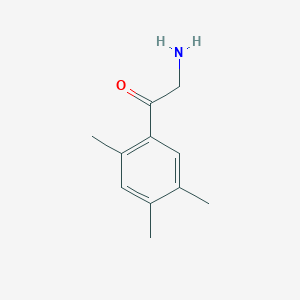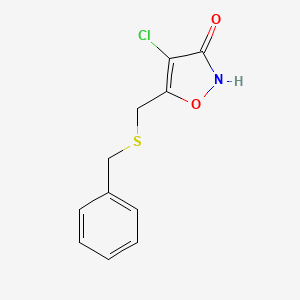![molecular formula C25H29N5O3 B12904622 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione CAS No. 133399-70-9](/img/structure/B12904622.png)
3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidoindole core
準備方法
The synthesis of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Cyclization: The alkylated product undergoes cyclization with a suitable reagent to form the pyrimidoindole core.
Final Modifications: The final steps involve introducing the dimethyl groups and completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow techniques to scale up the process.
化学反応の分析
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
科学的研究の応用
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are involved in various neurological and cardiovascular conditions.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound help in understanding its pharmacokinetic profile and potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as in the field of organic electronics.
作用機序
The mechanism of action of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways.
類似化合物との比較
Similar compounds include other arylpiperazine derivatives and alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibits unique structural features that may contribute to its distinct pharmacological profile and potential therapeutic benefits.
特性
CAS番号 |
133399-70-9 |
|---|---|
分子式 |
C25H29N5O3 |
分子量 |
447.5 g/mol |
IUPAC名 |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H29N5O3/c1-26-19-9-5-4-8-18(19)22-23(26)24(31)30(25(32)27(22)2)17-14-28-12-15-29(16-13-28)20-10-6-7-11-21(20)33-3/h4-11H,12-17H2,1-3H3 |
InChIキー |
PORQJIBOYVIPCB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)N3C)CCN4CCN(CC4)C5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

